2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE
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Overview
Description
2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE typically involves multi-step reactions starting from readily available precursorsThe final step often involves the addition of the nitrile group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylates.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furans, triazoles, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the furan and phenyl groups can enhance binding affinity through hydrophobic interactions. This compound may also interfere with cellular pathways by inhibiting key enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[(2S)-2-methylmorpholin-4-yl]ethan-1-one: Similar structure but with an amino group and a morpholine ring.
Thiazole derivatives: Share the triazole ring but differ in the presence of a thiazole ring instead of a furan ring.
Uniqueness
The uniqueness of 2-{[5-(2-METHYLFURAN-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETONITRILE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-11-13(7-9-20-11)14-17-18-15(21-10-8-16)19(14)12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHIFPAWXXLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C3=CC=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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